3-(4-bromophenyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(4-bromophenyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with bromophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[2,1-b][1,3,5]thiadiazine core, followed by the introduction of the bromophenyl and nitrophenyl groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the carbonitrile group through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the bromophenyl and nitrophenyl groups can enhance the compound’s interaction with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. The bromophenyl and nitrophenyl groups can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 3-(4-fluorophenyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Uniqueness
The uniqueness of 3-(4-bromophenyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chlorophenyl and fluorophenyl analogs. The bromine atom’s larger size and different electronic properties can lead to distinct interactions with molecular targets and unique reaction pathways.
Properties
Molecular Formula |
C20H15BrN4O3S |
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Molecular Weight |
471.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-8-(2-nitrophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C20H15BrN4O3S/c21-13-5-7-14(8-6-13)23-11-24-19(26)9-16(17(10-22)20(24)29-12-23)15-3-1-2-4-18(15)25(27)28/h1-8,16H,9,11-12H2 |
InChI Key |
MZTMRGPMFSDBTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)C3=CC=C(C=C3)Br)C#N)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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